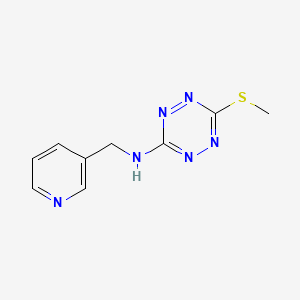

![molecular formula C15H18N4O B2739824 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2034460-54-1](/img/structure/B2739824.png)

2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

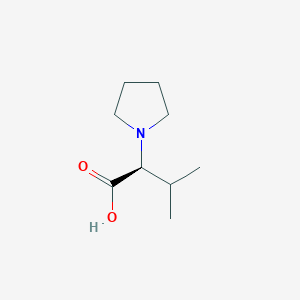

The compound “2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring and a benzo[f][1,4]oxazepine ring. The pyrimidine ring is substituted with a dimethylamine group at the 4-position and the benzo[f][1,4]oxazepine ring is attached at the 2-position of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a benzo[f][1,4]oxazepine ring. The benzo[f][1,4]oxazepine ring is a seven-membered heterocyclic ring with one oxygen and one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amine group could potentially make it a target for reactions with electrophiles. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .Scientific Research Applications

Novel Heterocyclic Hybrids Synthesis

A study focused on synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids, revealing insights into their structural and electronic characteristics, including natural bond orbital (NBO) charge distributions and molecular electrostatic potential (MEP) maps. This research indicated potential applications in nonlinear optical (NLO) materials due to the compounds' favorable NLO properties (Almansour et al., 2016).

Divergent Synthesis Approach

Another study demonstrated a regioselective method for divergently synthesizing pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives from identical starting materials. The research showcased how solvent choice can influence the synthesis pathway, offering a versatile approach to creating compounds for further pharmacological and materials science exploration (Meng et al., 2020).

Insecticidal and Antibacterial Potential

Research on the synthesis of pyrimidine-linked pyrazole heterocyclics evaluated their insecticidal and antibacterial potential. This study underscores the importance of structural modification in developing new bioactive compounds with potential applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Kinase Inhibitor Development

A process development study for a scalable synthesis of a compound containing the benzoxazepine core, utilized in kinase inhibitors, highlights the compound's relevance in pharmaceutical synthesis. This research outlines a route for synthesizing this core component efficiently, emphasizing its role in drug discovery and development (Naganathan et al., 2015).

Antidepressant-like Profile Investigation

A study explored the antidepressant-like effects of 4-amine derivatives of dibenzocycloheptane in mice, indicating the potential therapeutic applications of compounds related to the initial chemical structure in treating depression. This demonstrates the broad applicability of such compounds in neuroscience and pharmacology (Duarte et al., 2007).

Properties

IUPAC Name |

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N,N-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-18(2)14-7-8-16-15(17-14)19-9-10-20-13-6-4-3-5-12(13)11-19/h3-8H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCIFIQQBXDEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

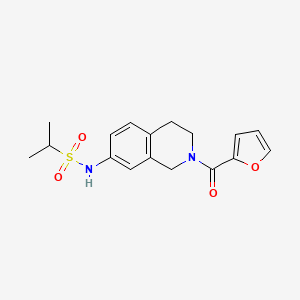

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

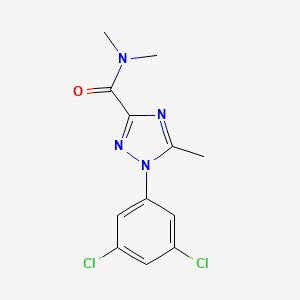

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)

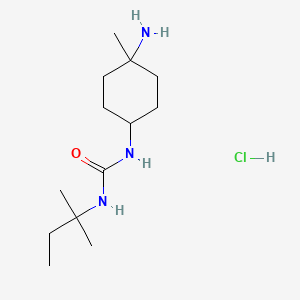

![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)

![10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride](/img/structure/B2739752.png)

![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)

![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)